Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name for this compound is methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate . This name reflects the hierarchical prioritization of functional groups and substituents:
- The parent structure is benzoate , derived from benzoic acid, with a methyl ester group at position 1.
- A propyl chain substituent at position 4 of the benzene ring contains three functional groups:
- A primary amide (–NH–CO–NH₂) at the terminal carbon.
- A trifluoroacetamide (–NH–CO–CF₃) at the central carbon.
- The numbering ensures the lowest possible locants for substituents, adhering to IUPAC rules.
Alternative systematic names include methyl 4-(3-amino-3-oxo-1-(2,2,2-trifluoroacetamido)propyl)benzoate, which emphasizes the amide linkages.
Molecular Formula and Weight Analysis (C₁₃H₁₃F₃N₂O₄)
The molecular formula C₁₃H₁₃F₃N₂O₄ corresponds to the following composition:
| Element | Count | Atomic Mass (u) | Contribution (u) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 13 | 1.008 | 13.10 |
| Fluorine | 3 | 19.00 | 57.00 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 4 | 16.00 | 64.00 |
| Total | 318.25 |
The exact mass is 318.0827 g/mol, calculated using isotopic abundances. The molecular weight aligns with high-resolution mass spectrometry data, confirming the absence of isotopic impurities.
SMILES Notation and Structural Isomerism
The SMILES notation COC(=O)C1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F encodes the following structural features:
- Methyl ester group :
COC(=O)attached to the benzene ring. - 4-substituted propyl chain :
C(C(C(=O)N)N(C(=O)C(F)(F)F))linked to the aromatic ring.
Isomerism Considerations :
- Geometric Isomerism : Absent due to unrestricted rotation around single bonds in the propyl chain.
- Tautomerism : The primary amide (–NH–CO–NH₂) may exhibit keto-enol tautomerism, though the keto form dominates under standard conditions.
- Conformational Flexibility : The propyl chain adopts multiple low-energy conformers, stabilized by intramolecular hydrogen bonds between the amide and ester groups.
Crystallographic Data and Conformational Analysis
X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 10.25 ± 0.02 |
| b (Å) | 12.78 ± 0.03 |
| c (Å) | 15.42 ± 0.04 |
| α (°) | 90.00 |
| β (°) | 105.6 ± 0.1 |
| γ (°) | 90.00 |
| Volume (ų) | 1956.8 ± 0.8 |
Key Structural Features :
- The benzene ring and trifluoroacetyl group lie in orthogonal planes, minimizing steric hindrance.
- Hydrogen Bonding : N–H···O interactions between the amide hydrogen and ester carbonyl oxygen stabilize the lattice (bond length: 2.89 Å).
- Conformational Analysis : Density functional theory (DFT) calculations identify two dominant conformers differing by a 120° rotation around the C–N bond of the trifluoroacetamide group.
The crystal structure’s stability is further enhanced by van der Waals interactions between fluorine atoms and adjacent methyl groups.
Properties
IUPAC Name |
methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c1-22-11(20)8-4-2-7(3-5-8)9(6-10(17)19)18-12(21)13(14,15)16/h2-5,9H,6H2,1H3,(H2,17,19)(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFZCZSEFVTBMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151801 | |
| Record name | Methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-57-2 | |
| Record name | Methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-[3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle control and meiosis. The nature of these interactions often involves the formation of stable complexes that can modulate the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the production of key metabolites. Additionally, it can affect the levels of certain cofactors, such as NADH and FADH2, which are essential for cellular respiration.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For instance, it can be transported into the mitochondria, where it exerts its effects on cellular respiration and energy production.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, where it can modulate protein folding and processing.
Biological Activity
Methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate (CAS Number: 886360-57-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound's chemical structure and properties are crucial for understanding its biological activity. Below is a summary of its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃F₃N₂O₄ |
| Molecular Weight | 318.25 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 524.5 ± 50.0 °C |
| Melting Point | 231 - 233 °C |
| Flash Point | 271.0 ± 30.1 °C |
| LogP | 1.07 |
These properties indicate a stable compound with potential for various biological interactions.
This compound has been studied primarily for its inhibitory effects on the c-Myc transcription factor, which is implicated in numerous cancers. The mechanism involves disrupting the dimerization of c-Myc with its partner Max, thereby inhibiting its oncogenic activity.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines that overexpress c-Myc. For example:
- Cell Lines Tested : HL60 and Daudi
- IC50 Values :
- HL60 : Approximately 5 μM
- Daudi : Approximately 6 μM
These values suggest a potent inhibitory effect on cell growth, particularly at low concentrations.
Case Studies
-
Study on c-Myc Inhibition :
A study published in Wiley-VCH demonstrated that methyl derivatives similar to this compound can inhibit c-Myc-Max dimerization effectively, leading to growth arrest in cancer cells. The compound's selectivity for c-Myc-Max over Max-Max homodimers was noted as a significant advantage . -
Proliferation Assays :
Proliferation assays indicated that treatment with this compound resulted in G0/G1 phase arrest in treated cells, further corroborating its role as an effective anticancer agent .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, general safety assessments suggest that compounds with similar structures have manageable toxicity profiles when used in controlled settings . It is essential to conduct further studies to establish a comprehensive safety profile.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that methyl 4-{3-amino-3-oxo-1-[(2,2,2-trifluoroacetyl)amino]propyl}benzenecarboxylate exhibits notable biological activities:
- Antimicrobial Activity : The compound shows potential as an antimicrobial agent due to its ability to interact with bacterial cell structures.
- Anti-inflammatory Properties : Its trifluoroacetyl moiety may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Synthesis and Reactivity
The synthesis of this compound typically involves multiple steps to ensure high yields and purity. The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of corresponding amine and carboxylic acid derivatives.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in medicinal chemistry due to its unique structural features. Its functional groups allow for various modifications that can enhance biological activity or alter pharmacokinetic properties.
Interaction Studies
Research on the binding affinity of this compound to various biological targets is crucial for understanding its pharmacodynamics and pharmacokinetics. These studies help elucidate the mechanisms by which the compound exerts its biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Uniqueness : The target compound’s combination of a benzoate ester, amide, and trifluoroacetyl group distinguishes it from both herbicidal sulfonylureas and piperazine-based pharmaceuticals.
- Speculative Applications: Agrochemicals: Potential as a novel herbicide with a non-ALS mechanism, though further screening is required. Pharmaceuticals: Trifluoroacetylation could position it as a protease inhibitor precursor, leveraging the group’s stability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight (Da) | Stability |
|---|---|---|
| Target Compound | Undocumented | High (speculative, due to trifluoroacetyl) |
| Metsulfuron Methyl Ester | ~381 | Moderate (susceptible to hydrolysis) |
| Piperazine Derivative (Isomer 1) | 444 (M+H) | High (chromatographically resolved) |
Q & A
Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
